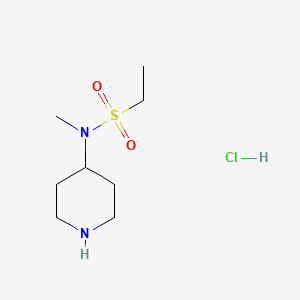![molecular formula C8H4ClF3N2 B1422497 4-Chloro-5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-58-0](/img/structure/B1422497.png)
4-Chloro-5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are primarily used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the distinctive properties observed in this class of compounds .
Applications De Recherche Scientifique
Industrie Agrochimique
4-Chloro-5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine: et ses dérivés sont largement utilisés dans l'industrie agrochimique. Ils servent de motifs structuraux clés dans les ingrédients actifs pour la protection des cultures. La partie trifluorométhylpyridine (TFMP), en particulier, est utilisée dans la synthèse de composés comme le fluazifop-butyl, qui a été le premier dérivé TFMP introduit sur le marché . Depuis lors, plus de 20 nouveaux agrochimiques contenant du TFMP ont été développés .
Applications Pharmaceutiques
Dans le secteur pharmaceutique, les dérivés du TFMP, y compris This compound, ont été incorporés dans plusieurs médicaments. Cinq produits pharmaceutiques contenant la structure TFMP ont obtenu l'autorisation de mise sur le marché, et bien d'autres sont en cours d'essais cliniques . Les propriétés physicochimiques uniques de l'atome de fluor combinées à la structure de la pyridine contribuent à leurs activités biologiques .
Médecine Vétérinaire
Comme pour les produits pharmaceutiques humains, les dérivés du TFMP sont également utilisés en médecine vétérinaire. Deux produits vétérinaires contenant la structure TFMP sont actuellement approuvés pour une utilisation, ce qui indique la polyvalence et l'efficacité de ces composés dans la santé animale .
Synthèse de Composés Organiques
Le composé est utilisé comme intermédiaire dans la synthèse de diverses molécules organiques. Ses dérivés sont particulièrement précieux pour la fonctionnalisation régioexhaustive, qui est une étape cruciale dans le développement de composés organiques complexes .
Développement de Matériaux Fonctionnels
L'incorporation de dérivés du TFMP dans des matériaux fonctionnels est un domaine de recherche émergent. Les caractéristiques uniques de ces composés peuvent potentiellement conduire au développement de nouveaux matériaux présentant des propriétés spécifiques souhaitées .
Propriétés de Lutte Antiparasitaire
La présence de fluor et de la structure de la pyridine dans les dérivés du TFMP, tels que This compound, confère des propriétés de lutte antiparasitaire supérieures. Cela les rend plus efficaces que les insecticides traditionnels contenant du phényle .
Recherche sur les Propriétés Chimiques
Les chercheurs s'intéressent également aux propriétés chimiques fondamentales des dérivés du TFMP. La compréhension de ces propriétés peut conduire à la découverte de nouvelles réactions et de nouvelles méthodes de synthèse, élargissant ainsi les applications de ces composés .
Études d'Impact Environnemental
Enfin, l'impact environnemental des dérivés du TFMP, notamment leur biodégradabilité et leur toxicité, est un domaine d'étude important. Cette recherche est essentielle pour garantir l'utilisation sûre et durable de ces composés dans diverses industries .
Mécanisme D'action
Target of Action
It’s known that similar compounds often target the respiratory system .
Mode of Action
It’s known that similar compounds often interact with their targets through processes like oxidative addition and transmetalation .
Biochemical Pathways
Similar compounds are known to participate in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds are known to have distinctive physical–chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Analyse Biochimique
Biochemical Properties
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . The nature of these interactions often involves inhibition or activation of the enzyme’s activity, leading to significant biochemical effects.
Cellular Effects
The effects of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to attenuate the production of certain metabolites in bacterial cells, thereby thwarting bacterial growth . Additionally, it can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. One notable mechanism involves the inhibition of phosphopantetheinyl transferase, which is crucial for the synthesis of secondary metabolites in bacteria . This inhibition disrupts the normal metabolic processes, leading to reduced bacterial proliferation. Furthermore, the compound may also influence gene expression by binding to DNA or RNA, thereby altering the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its role in the inhibition of phosphopantetheinyl transferase, which affects the synthesis of secondary metabolites in bacteria . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of other enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, leading to its accumulation in certain cellular compartments . The distribution within tissues may vary depending on the presence of binding proteins that facilitate its localization and retention.
Subcellular Localization
The subcellular localization of 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a critical factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can significantly impact its biochemical activity, as it may interact with different biomolecules depending on its subcellular environment.
Propriétés
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4-1-2-13-7(4)14-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLADCFKPSZUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679128 | |
| Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196507-58-0 | |
| Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196507-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)
![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)



![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)


![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)
